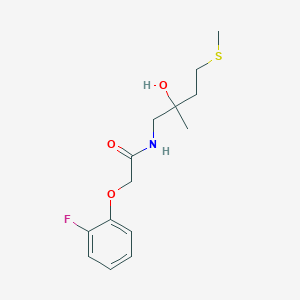![molecular formula C18H19ClN2O3S B2412112 (4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone CAS No. 339101-80-3](/img/structure/B2412112.png)
(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone (abbreviated 4-ACPMP) is a novel compound with a wide range of applications in scientific research. It is a synthetic compound that has been developed as a potential therapeutic agent. 4-ACPMP is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for communication between nerve cells. By inhibiting AChE, 4-ACPMP can increase the action of acetylcholine, resulting in improved cognitive and memory functions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Herbicidal and Insecticidal Activities : A study by Wang et al. (2015) found that derivatives of N-phenylpyrazolyl aryl methanones, which include compounds structurally related to the given chemical, exhibit notable herbicidal and insecticidal activities. This research indicates potential agricultural applications.
Antiestrogenic Activity : Research by Jones et al. (1979) demonstrated the antiestrogenic activity of a related compound in rats and mice, both orally and subcutaneously. This study suggests potential applications in the treatment of estrogen-related disorders.
Anti-Inflammatory Activity : A study conducted by Ottosen et al. (2003) on 4-aminobenzophenones, which share a similar chemical structure, revealed significant anti-inflammatory effects. This research points to possible uses in anti-inflammatory therapies.
Antimicrobial and Anticancer Agents : The work of Hafez et al. (2016) on pyrazole derivatives related to the compound demonstrated promising antimicrobial and anticancer activities.
Structural and Molecular Studies
Molecular Docking and Antibacterial Activity : Research by Shahana and Yardily (2020) explored the molecular docking and antibacterial activity of compounds structurally similar to the target compound. This provides insights into their potential use in antibacterial applications.
Spectral Characterization and DFT Studies : Shahana and Yardily (2020) also conducted spectral characterization and density functional theory (DFT) studies of related compounds, aiding in the understanding of their chemical properties.
Propiedades
IUPAC Name |
[4-amino-3-[(4-chlorophenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-4-6-16(7-5-15)25(23,24)12-14-11-13(3-8-17(14)20)18(22)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZPQDAUFLSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)
![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2412033.png)
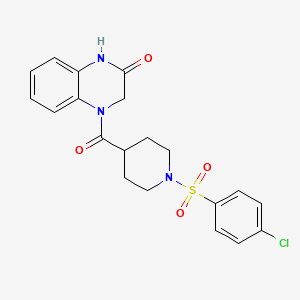
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)
![6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2412040.png)
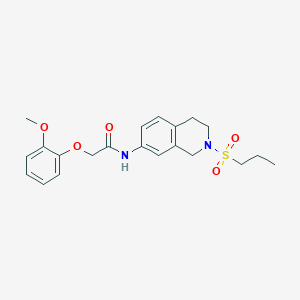
![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)
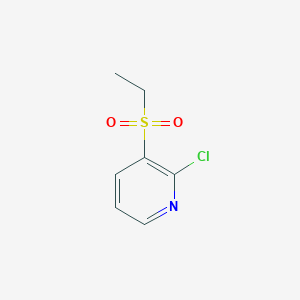
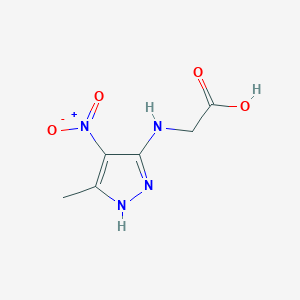
![N-(3,4-difluorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2412047.png)
